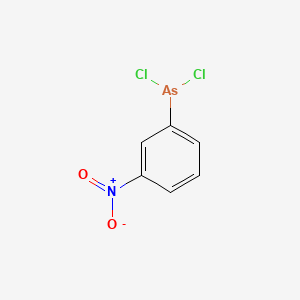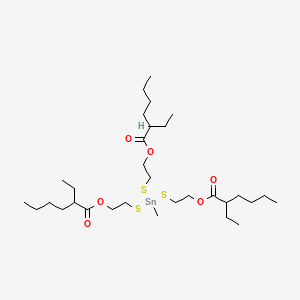![molecular formula C9H17NO B13801360 (1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)
(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[221]heptan-2-ol is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the amino and hydroxyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems, including enzyme interactions and receptor binding studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, enhancing its efficacy in biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one: This compound differs by the presence of a ketone group instead of a hydroxyl group.
(1R,2S,3R,4S)-3-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-2-amine: This compound has a hydroxyl group instead of an amino group.
Uniqueness
The uniqueness of (1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H17NO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-8,11H,3-4,10H2,1-2H3/t5-,6+,7-,8+/m1/s1 |
Clé InChI |
XIGKOVSFQZKELO-CWKFCGSDSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@H]1[C@@H]([C@@H]2N)O)C |
SMILES canonique |
CC1(C2CCC1C(C2N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
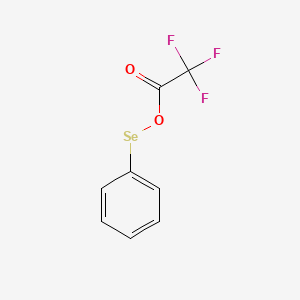
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
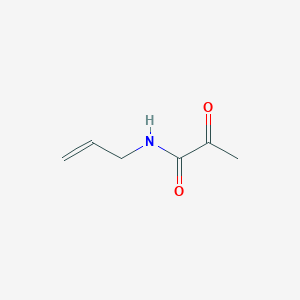

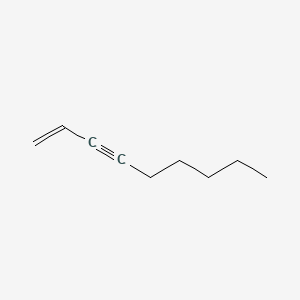
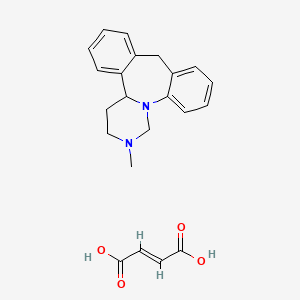

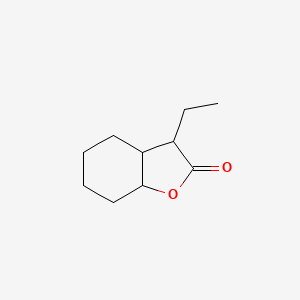
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
